molecular formula C9H9NO5S B2416018 3-Oxo-3-(phenylsulfonamido)propionic Acid CAS No. 409332-59-8

3-Oxo-3-(phenylsulfonamido)propionic Acid

Cat. No. B2416018
CAS RN: 409332-59-8
M. Wt: 243.23
InChI Key: ZXBCQAMDHYCUFM-UHFFFAOYSA-N
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Description

3-Oxo-3-(phenylsulfonamido)propionic Acid (CAS# 409332-59-8) is a research chemical . It has a molecular weight of 243.24 and a molecular formula of C9H9NO5S .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(benzenesulfonamido)-3-oxopropanoic acid . The InChI code is 1S/C9H9NO5S/c11-8(6-9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a computed LogP value of 1.43790 .

Scientific Research Applications

Synthesis and Biological Activities

  • Sulfonamides, including compounds like 3-Oxo-3-(phenylsulfonamido)propionic Acid, have been synthesized and show significant antimicrobial activities. This is particularly evident in derivatives of 4-(substituted phenylsulfonamido) benzoic acids (Dineshkumar & Thirunarayanan, 2019).

Metal Complexes and Biological Functions

  • The synthesis of 3-methyl-2-(phenylsulfonamido)butanoic acid and its complexation with various metals like Cu, Zn, Fe, Ni, and Cd has been studied. These complexes exhibit interesting biological activities including antimicrobial and enzyme inhibition activities, highlighting the potential of sulfonamide ligands in biological applications (Danish et al., 2021).

Chemical Synthesis and Reactions

  • In chemical synthesis, methods like the oxo-sulfonylation of aldehyde-derived hydrazones using sulfinic acid as a sulfonyl group source have been developed. These methods are significant for creating N-acylsulfonamides, which are functionally diverse and potentially useful in various chemical applications (Ghosh et al., 2020).

Catalysis

  • Sulfonamide derivatives have been used to modify catalysts like propylsulfonic acid-fixed Fe3O4@SiO2, enhancing catalytic activities in hydrolysis reactions. This showcases the role of sulfonamide groups in improving the efficiency of catalysts in chemical processes (Nuryono et al., 2019).

Synthesis of Derivatives

  • The synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives has been explored. These derivatives have shown interesting conformational properties in solution, indicating potential applications in the development of new chemical entities (Tye & Skinner, 2002).

properties

IUPAC Name

3-(benzenesulfonamido)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c11-8(6-9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBCQAMDHYCUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(phenylsulfonamido)propionic Acid

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